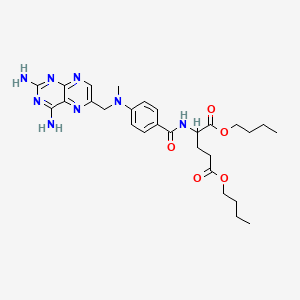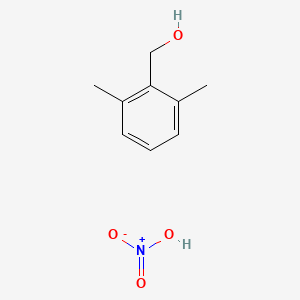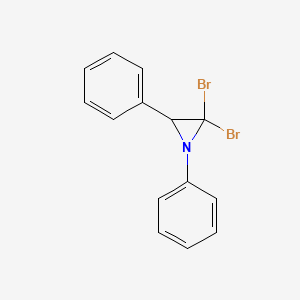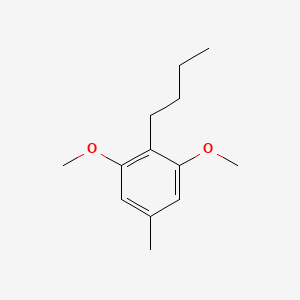
2-Butyl-1,3-dimethoxy-5-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butyl-1,3-dimethoxy-5-methylbenzene is an organic compound with the molecular formula C13H20O2 It is a derivative of benzene, featuring two methoxy groups, a butyl group, and a methyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-1,3-dimethoxy-5-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene derivatives react with alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from simpler benzene derivatives. The process includes:
Alkylation: Introduction of the butyl group via Friedel-Crafts alkylation.
Methoxylation: Introduction of methoxy groups using methanol and a strong acid catalyst.
Methylation: Addition of the methyl group through similar electrophilic substitution reactions.
化学反应分析
Types of Reactions
2-Butyl-1,3-dimethoxy-5-methylbenzene undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of benzoquinones or carboxylic acids.
Reduction: Formation of alkanes or partially reduced aromatic compounds.
Substitution: Formation of halogenated benzene derivatives.
科学研究应用
2-Butyl-1,3-dimethoxy-5-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying electrophilic aromatic substitution reactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Used in the production of specialty chemicals and as a precursor for more complex organic compounds.
作用机制
The mechanism of action of 2-Butyl-1,3-dimethoxy-5-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The methoxy groups activate the benzene ring towards electrophilic attack, facilitating the formation of various substituted products. The butyl and methyl groups influence the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry .
相似化合物的比较
Similar Compounds
1,3-Dimethoxybenzene: Lacks the butyl and methyl groups, making it less sterically hindered and more reactive.
2,3-Dimethoxytoluene: Similar structure but with different substitution patterns, affecting its reactivity and applications.
1,4-Dimethoxybenzene: Different substitution pattern, leading to distinct chemical properties and reactivity.
Uniqueness
2-Butyl-1,3-dimethoxy-5-methylbenzene is unique due to its specific substitution pattern, which imparts distinct steric and electronic effects. These effects influence its reactivity, making it a valuable compound for studying electrophilic aromatic substitution and for use in various synthetic applications.
属性
CAS 编号 |
41395-20-4 |
|---|---|
分子式 |
C13H20O2 |
分子量 |
208.30 g/mol |
IUPAC 名称 |
2-butyl-1,3-dimethoxy-5-methylbenzene |
InChI |
InChI=1S/C13H20O2/c1-5-6-7-11-12(14-3)8-10(2)9-13(11)15-4/h8-9H,5-7H2,1-4H3 |
InChI 键 |
SRSJHOHVTWICQC-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=C(C=C(C=C1OC)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


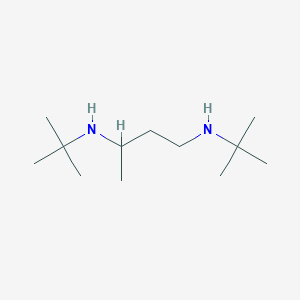


![[ethoxy(hydroxy)phosphoryl] ethyl hydrogen phosphate;ethyl carbamimidothioate](/img/structure/B14665485.png)
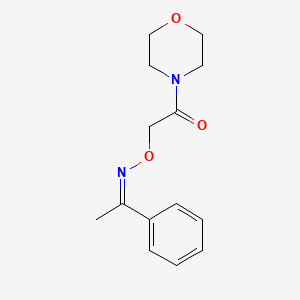
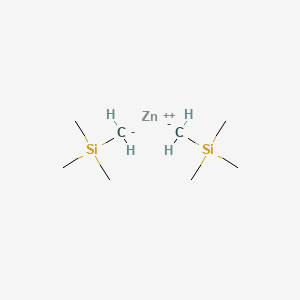
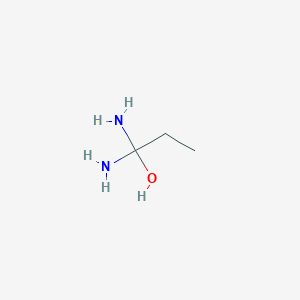
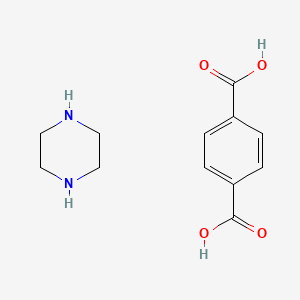
![3,4-dimethyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14665523.png)
